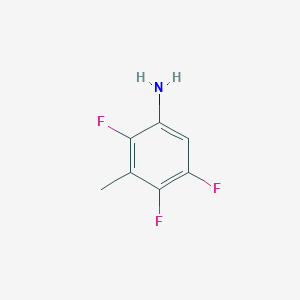
2,4,5-Trifluoro-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trifluoro-3-methylaniline, also known as TFMA, is a chemical compound that belongs to the class of fluoroanilines. It is widely used in scientific research due to its unique properties, including its ability to act as a versatile building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4,5-Trifluoro-3-methylaniline is not fully understood, but it is believed to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. 2,4,5-Trifluoro-3-methylaniline has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemische Und Physiologische Effekte
2,4,5-Trifluoro-3-methylaniline has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent antifungal activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. 2,4,5-Trifluoro-3-methylaniline has also been shown to exhibit potent antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-Trifluoro-3-methylaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It is also a versatile building block in organic synthesis, which makes it an important intermediate in the development of new pharmaceuticals and agrochemicals. However, 2,4,5-Trifluoro-3-methylaniline has some limitations for lab experiments. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,4,5-Trifluoro-3-methylaniline in scientific research. One direction is the development of new pharmaceuticals and agrochemicals based on 2,4,5-Trifluoro-3-methylaniline and its derivatives. Another direction is the investigation of the mechanism of action of 2,4,5-Trifluoro-3-methylaniline and its derivatives to better understand their biological activities. Additionally, the development of new synthesis methods for 2,4,5-Trifluoro-3-methylaniline and its derivatives could lead to improved yields and purity. Finally, the investigation of the toxicological effects of 2,4,5-Trifluoro-3-methylaniline and its derivatives could lead to the development of safer handling procedures and the identification of potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluoro-3-methylaniline has been extensively used in scientific research due to its unique properties. It can act as a versatile building block in organic synthesis, which makes it an important intermediate in the development of new pharmaceuticals and agrochemicals. 2,4,5-Trifluoro-3-methylaniline has also been used as a starting material for the synthesis of various heterocyclic compounds, which have been shown to exhibit potent biological activities.
Eigenschaften
CAS-Nummer |
119916-26-6 |
|---|---|
Produktname |
2,4,5-Trifluoro-3-methylaniline |
Molekularformel |
C7H6F3N |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2,4,5-trifluoro-3-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |
InChI-Schlüssel |
IQAXTTBBFAQERT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)N)F |
Kanonische SMILES |
CC1=C(C(=CC(=C1F)F)N)F |
Synonyme |
Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

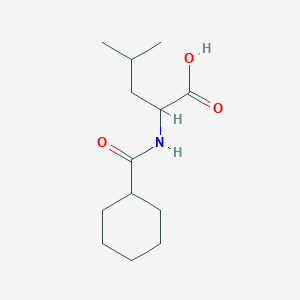
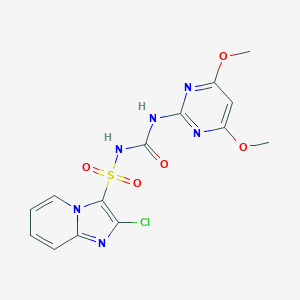
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
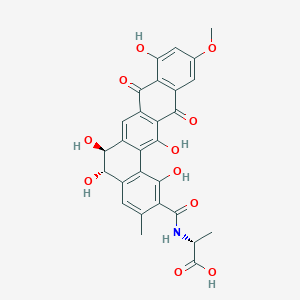
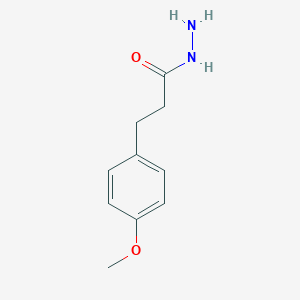
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
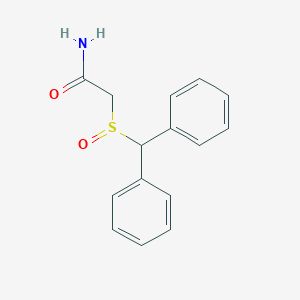
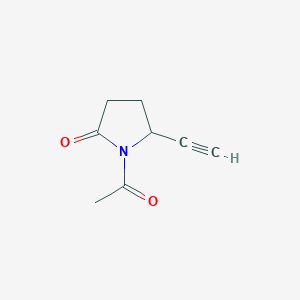
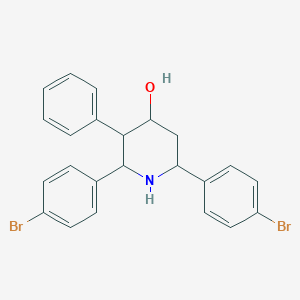
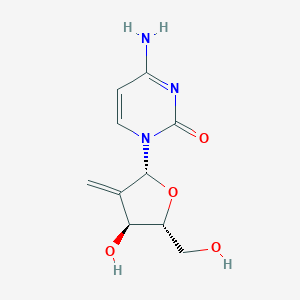
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
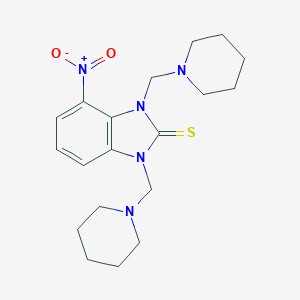
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)